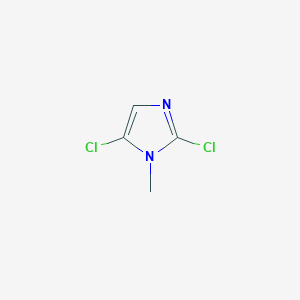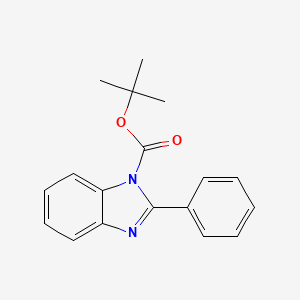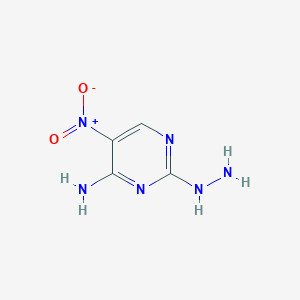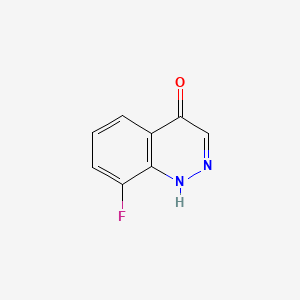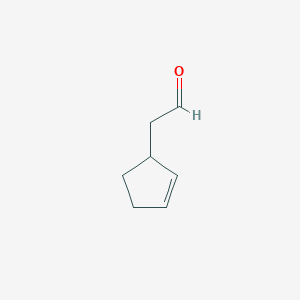
2-(cyclopent-2-en-1-yl)acetaldehyde
Übersicht
Beschreibung
2-(cyclopent-2-en-1-yl)acetaldehyde is a chemical compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . Its IUPAC name is 2-[(1R)-cyclopent-2-en-1-yl]acetaldehyde .
Synthesis Analysis
A new electron-donating polymer, poly(2-(cyclopent-2-enyl)aniline), has been synthesized . The synthesis parameters such as monomer-to-oxidant molar ratio and reaction duration were optimized . Aromatic aldehydes reacted with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step with reasonable yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=CCC1CCC=C1 . The InChI representation is InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1,3,6-7H,2,4-5H2/t7-/m1/s1 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of derivatives of cyclopent-2-en-1-one . The oxidation of N-[2-(cyclopent-1-enyl)phenyl]acetamides and ethyl N-[6-methyl-2-(cyclopent-1-enyl)phenyl]carbamate with hydrogen peroxide in methanolic NaOH gave spiro[4H-3,1-benzoxazine-4,1’-cyclopentanes] .Wissenschaftliche Forschungsanwendungen
2-(cyclopent-2-en-1-yl)acetaldehyde has been studied extensively in scientific research due to its potential pharmacological and biological activities. Studies have shown that this compound has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been found to possess antibacterial, antifungal, and antiviral activities. In addition, this compound has been studied for its potential to inhibit the growth of tumor cells.
Wirkmechanismus
The mechanism of action of 2-(cyclopent-2-en-1-yl)acetaldehyde is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. In addition, this compound may also act by inducing apoptosis in tumor cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound has antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of certain diseases, such as arthritis and cancer. In addition, this compound has been found to possess antibacterial, antifungal, and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(cyclopent-2-en-1-yl)acetaldehyde in laboratory experiments include its availability, ease of synthesis, and low cost. Additionally, this compound is known to have several pharmacological and biological activities, which makes it a useful tool for scientific research. However, there are some limitations of using this compound in laboratory experiments. For example, this compound is a volatile compound, which can make it difficult to work with in a laboratory setting.
Zukünftige Richtungen
Future research on 2-(cyclopent-2-en-1-yl)acetaldehyde should focus on further elucidating its mechanism of action and exploring its potential applications in medicine. Additionally, further research should focus on understanding the biochemical and physiological effects of this compound and exploring its potential as a therapeutic agent. Additionally, further research should focus on developing new methods for the synthesis of this compound and exploring its potential as a food additive. Finally, further research should focus on exploring the potential of this compound as a novel therapeutic agent for the treatment of various diseases.
Synthesemethoden
2-(cyclopent-2-en-1-yl)acetaldehyde can be synthesized using a variety of methods. The most common method is the oxidation of cyclopent-2-en-1-ol using aqueous hydrogen peroxide. This method yields a high yield of pure this compound with minimal side reactions. Other methods include the use of chromium oxide, cobalt oxide, and manganese oxide as catalysts. In addition, this compound can be synthesized from the oxidation of cyclopent-2-en-1-ol derivatives, such as 2-cyclopenten-1-yl acetate, 2-cyclopenten-1-yl alcohol, and 2-cyclopenten-1-yl formate.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-ylacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1,3,6-7H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCRGRJKEZZBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298077 | |
| Record name | cyclopent-2-en-1-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19656-91-8 | |
| Record name | NSC120473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclopent-2-en-1-ylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6597714.png)
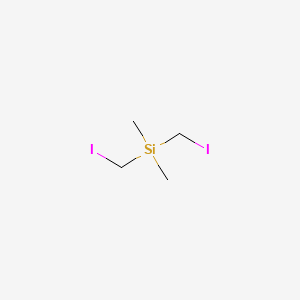
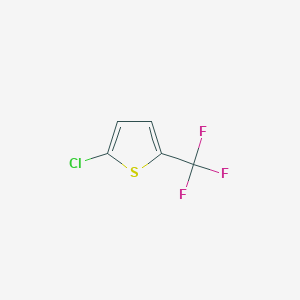
![6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid](/img/structure/B6597744.png)
